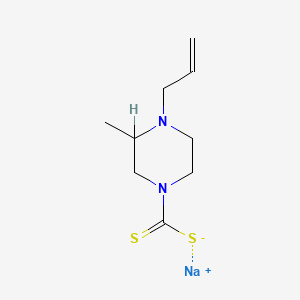
Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate is a chemical compound with a unique structure that includes a piperazine ring substituted with a prop-2-en-1-yl group and a carbodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate typically involves the reaction of 3-methyl-4-(prop-2-en-1-yl)piperazine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 3-methyl-4-(prop-2-en-1-yl)piperazine, carbon disulfide, sodium hydroxide.
Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, at a temperature range of 25-50°C.
Procedure: The reactants are mixed and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiols or other sulfur-containing derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate involves its interaction with molecular targets such as enzymes and proteins. The carbodithioate group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
Sodium 3-methyl-4-(prop-2-yn-1-yl)piperazine-1-carbodithioate: Similar structure but with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.
Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate: Similar structure but with different substituents on the piperazine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form covalent bonds with thiol groups makes it particularly valuable in biochemical research and potential therapeutic applications.
Properties
CAS No. |
26864-86-8 |
|---|---|
Molecular Formula |
C9H15N2NaS2 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
sodium;3-methyl-4-prop-2-enylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C9H16N2S2.Na/c1-3-4-10-5-6-11(9(12)13)7-8(10)2;/h3,8H,1,4-7H2,2H3,(H,12,13);/q;+1/p-1 |
InChI Key |
CWYWZFZUSCCCHO-UHFFFAOYSA-M |
Canonical SMILES |
CC1CN(CCN1CC=C)C(=S)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


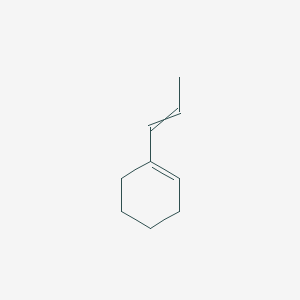
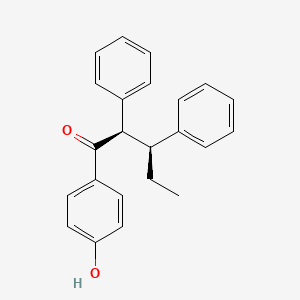
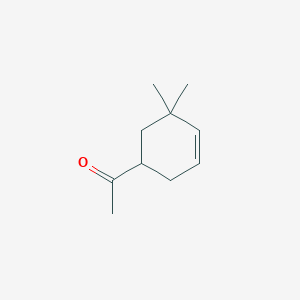
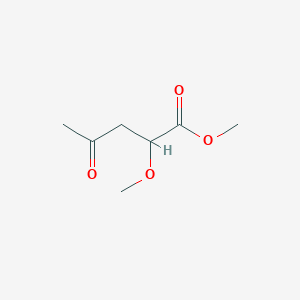
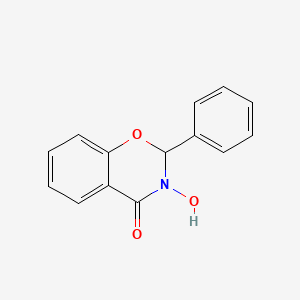
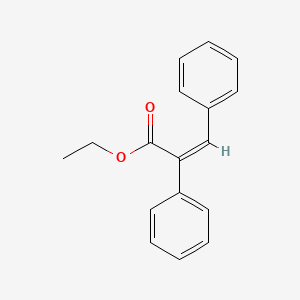
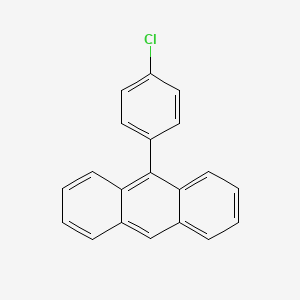
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
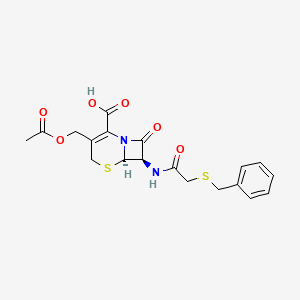

![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)

![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)
